molecular formula C9H15ClN4O B15311925 4-Chloro-1-(2-morpholinoethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-morpholinoethyl)-1h-pyrazol-3-amine

Cat. No.: B15311925
M. Wt: 230.69 g/mol
InChI Key: XCNGFEJIEQOJMQ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-morpholinoethyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a morpholinoethyl substituent at the 1-position and a chlorine atom at the 4-position. The morpholinoethyl group (C₄H₈NO) introduces a polar, nitrogen-containing heterocycle, which distinguishes it from simpler benzyl or aryl-substituted analogs. This compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F213457) with 95% purity but is currently listed as discontinued . Its molecular formula is inferred as C₉H₁₄ClN₅O, with a molecular weight of approximately 255.7 g/mol (calculated).

Properties

Molecular Formula

C9H15ClN4O

Molecular Weight

230.69 g/mol

IUPAC Name

4-chloro-1-(2-morpholin-4-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15ClN4O/c10-8-7-14(12-9(8)11)2-1-13-3-5-15-6-4-13/h7H,1-6H2,(H2,11,12)

InChI Key

XCNGFEJIEQOJMQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-morpholinoethyl)-1h-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloropyrazole with 2-chloroethylmorpholine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-morpholinoethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2-morpholinoethyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-morpholinoethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (1-position) logP Purity Key References
This compound C₉H₁₄ClN₅O ~255.7 2-Morpholinoethyl N/A 95%
4-Chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 4-Fluorobenzyl N/A 95%
4-Chloro-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine C₁₁H₁₂ClN₃ 221.69 4-Methylbenzyl 2.33 95%
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine C₁₀H₈Cl₃N₃ 284.55 3,4-Dichlorobenzyl N/A 95%
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₉ClFN₃ 225.65 2-Chloro-4-fluorobenzyl N/A 95%

Substituent Effects on Physicochemical Properties

  • Morpholinoethyl vs. For example, 4-Chloro-1-[(4-methylphenyl)methyl]-1H-pyrazol-3-amine has a logP of 2.33 , while the morpholinoethyl analog likely has a lower logP (more hydrophilic), though exact data is unavailable.
  • Halogenated Benzyl Groups : Chlorine and fluorine substituents on the benzyl ring (e.g., 3,4-dichlorobenzyl or 4-fluorobenzyl ) increase molecular weight and lipophilicity, which may influence membrane permeability and metabolic stability.

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